molecular formula C9H9N3O2 B2386796 Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823887-69-9

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2386796
CAS No.: 1823887-69-9
M. Wt: 191.19
InChI Key: DKMXEQSFNBNHNI-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,5-a]pyrimidine core with an ethyl ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of imidazo[1,5-a]pyrimidine-6-carboxylic acid, while substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups . For example, some imidazopyrimidines are known to interact with GABA receptors, p38 mitogen-activated protein kinase, and other molecular targets . The exact mechanism of action would depend on the specific biological activity being studied.

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-7-10-4-3-5-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMXEQSFNBNHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823887-69-9
Record name ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
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